N-[2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethyl]prop-2-enamide is an organic compound characterized by the presence of a trifluoroethoxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethyl]prop-2-enamide typically involves the reaction of 2,2,2-trifluoroethanol with 3-chloropyridine to form 3-(2,2,2-trifluoroethoxy)pyridine . This intermediate is then reacted with sodium hydroxide in acetonitrile solution to yield (6-(2,2,2-trifluoroethoxy)pyridin-3-yl)methanol
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroethoxy group or other substituents on the pyridine ring can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It can serve as a precursor for the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]boronic acid: This compound shares the trifluoroethoxy-pyridine structure but differs in its functional groups.
Lansoprazole sulfide: Contains a similar trifluoroethoxy-pyridine moiety but is used primarily as a pharmaceutical agent.
N-2-{[2-(Dimethylamino)ethylamino}-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide: A structurally related compound with additional functional groups.
Uniqueness
N-[2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethyl]prop-2-enamide is unique due to its specific combination of the trifluoroethoxy group and the prop-2-enamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c1-2-10(18)16-6-5-9-3-4-11(17-7-9)19-8-12(13,14)15/h2-4,7H,1,5-6,8H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLLUMFZXRDTER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=CN=C(C=C1)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.